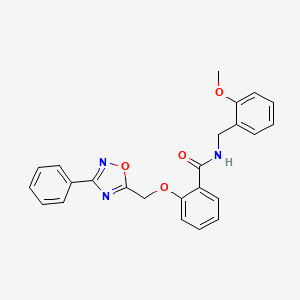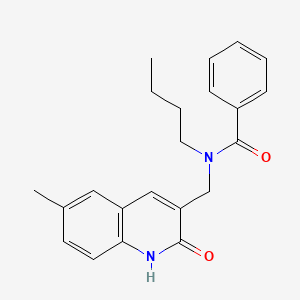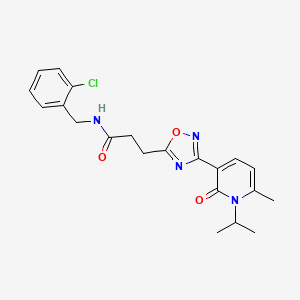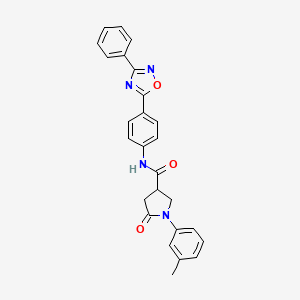
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide, also known as FMA-1, is a chemical compound that is extensively studied for its potential applications in scientific research. FMA-1 is a derivative of hydroxyquinoline, which is a well-known compound with various biological activities.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and differentiation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is also stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, this compound has some limitations. It is relatively insoluble in water, which may limit its use in certain types of experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical research.
Zukünftige Richtungen
There are several future directions for the study of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential use as an anti-viral agent. Additionally, the development of new derivatives of this compound with improved solubility and bioavailability may be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in clinical research.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide involves the reaction of 2-hydroxy-3-(furan-2-ylmethyl)quinoline with 3-methylbutanoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)10-19(23)22(13-17-7-5-9-25-17)12-16-11-15-6-3-4-8-18(15)21-20(16)24/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCMFILJJOHFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)




![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)


